Brodimoprim-d6

Description

Structure

3D Structure

Propriétés

IUPAC Name |

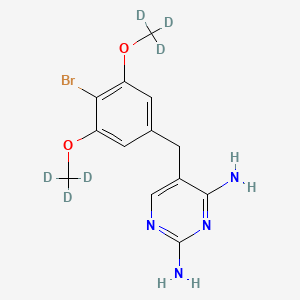

5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRRLMMHNLSCP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Brodimoprim-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Brodimoprim-d6, focusing on its molecular target, the basis of its selectivity, and the methods used to characterize its activity.

Introduction: Brodimoprim and the Role of Deuteration

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim.[1][2] It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for bacterial growth and replication.[1][2][3]

This compound is a deuterated analog of Brodimoprim. In medicinal chemistry, deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable, heavy isotope of hydrogen.[4][5] This modification typically does not alter the drug's fundamental mechanism of action (pharmacodynamics).[6] Instead, the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5][7] This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, such as a longer half-life, increased bioavailability, and potentially altered metabolite formation, which may enhance safety and tolerability.[4][6][7][8]

Therefore, the core mechanism of action of this compound is identical to that of Brodimoprim: the inhibition of bacterial dihydrofolate reductase.

Core Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

The primary target of Brodimoprim is the enzyme dihydrofolate reductase (DHFR).[1][3] This enzyme plays a critical role in the bacterial folate synthesis pathway, which is vital for the production of essential cellular components.

The Folate Pathway:

-

Bacteria synthesize dihydrofolate (DHF) de novo.

-

DHFR catalyzes the reduction of DHF to tetrahydrofolate (THF).[1]

-

THF is a crucial cofactor for one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[1]

-

These molecules are essential precursors for the synthesis of DNA, RNA, and proteins.

By competitively inhibiting DHFR, Brodimoprim blocks the production of THF.[1][9] This cessation of THF synthesis cripples the bacteria's ability to produce the building blocks for DNA and proteins, thereby halting growth and replication, which results in a bacteriostatic effect.[1][3]

Caption: Mechanism of Brodimoprim's inhibition of the bacterial folate pathway.

Basis of Selectivity

A key advantage of Brodimoprim is its high selectivity for bacterial DHFR over the human (or mammalian) form of the enzyme.[1][3] This selectivity is crucial for minimizing toxicity to the host. The affinity of Brodimoprim for bacterial DHFR is significantly higher than for human DHFR, ensuring that therapeutic concentrations primarily affect the pathogen.[1][3] Studies have shown that Brodimoprim is often two- to three-fold more effective than trimethoprim against a wide variety of bacterial DHFR enzymes.[10]

Quantitative Data: Inhibitory Activity

The potency of DHFR inhibitors is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. While specific data for this compound is not available, the data for Brodimoprim provides the essential pharmacodynamic profile. Brodimoprim generally exhibits greater potency against bacterial DHFR compared to its predecessor, trimethoprim.[10]

| Enzyme Source | Inhibitor | IC50 / Ki (nM) | Selectivity Ratio (Host/Bacteria) | Reference |

| Bacterial DHFR (Various) | Brodimoprim | Generally lower than Trimethoprim | - | [10] |

| Bacterial DHFR (Various) | Trimethoprim | Baseline for comparison | - | [10] |

| Eukaryotic (Host) DHFR | Brodimoprim | Significantly higher than for bacterial DHFR | High | [10] |

| Eukaryotic (Host) DHFR | Trimethoprim | Significantly higher than for bacterial DHFR | High | [10] |

| (Note: Specific numerical values can vary significantly between bacterial species and experimental conditions. The table illustrates the general relationship of potency and selectivity.) |

Experimental Protocols: DHFR Inhibition Assay

The primary method to determine the inhibitory activity of compounds like Brodimoprim against DHFR is a spectrophotometric enzyme inhibition assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

Objective: To determine the IC50 value of this compound against a specific bacterial DHFR enzyme.

Materials:

-

Purified recombinant DHFR enzyme

-

DHFR Assay Buffer (e.g., Tris-HCl or phosphate buffer at pH ~7.5)[11]

-

Substrate: Dihydrofolic acid (DHF)[11]

-

Cofactor: NADPH[11]

-

Inhibitor: this compound (dissolved in a suitable solvent like DMSO)

-

Control Inhibitor: Methotrexate or Trimethoprim[11]

-

96-well UV-transparent microplate[9]

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode[9][11]

Methodology:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound. Create a serial dilution of the inhibitor to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer to all wells.

-

Controls:

-

No Inhibition Control (100% Activity): Add buffer, DHFR enzyme, NADPH, and solvent (DMSO).

-

Maximum Inhibition Control: Add buffer, DHFR enzyme, NADPH, and a saturating concentration of a known potent inhibitor (e.g., methotrexate).

-

Background Control: Add buffer, NADPH, and DHF (no enzyme).

-

-

Inhibitor Wells: Add buffer, DHFR enzyme, NADPH, and varying concentrations of this compound.

-

Initiation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.[12] Initiate the reaction by adding the DHF substrate to all wells except the background control.[11]

-

Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 10-40 minutes.[9][11]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Normalize the activity in the inhibitor wells to the "No Inhibition Control".

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

-

References

- 1. What is the mechanism of Brodimoprim? [synapse.patsnap.com]

- 2. Brodimoprim - Wikipedia [en.wikipedia.org]

- 3. What is Brodimoprim used for? [synapse.patsnap.com]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 10. Properties of brodimoprim as an inhibitor of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Structural Differences Between Brodimoprim and Brodimoprim-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural distinctions between the antibacterial compound Brodimoprim and its deuterated isotopologue, Brodimoprim-d6. This document outlines the core structural differences, presents key quantitative data in a comparative format, describes detailed experimental protocols for their differentiation, and includes a visual representation of their structural relationship.

Core Structural Differences

Brodimoprim is a potent inhibitor of bacterial dihydrofolate reductase, belonging to the diaminopyrimidine class of antibiotics. Its structure features a 4-bromo-3,5-dimethoxybenzyl group attached to a 2,4-diaminopyrimidine ring.

The fundamental structural difference between Brodimoprim and this compound lies in the isotopic substitution on the two methoxy groups attached to the phenyl ring. In this compound, the six hydrogen atoms of the two methyl groups in the methoxy substituents are replaced with deuterium atoms. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This isotopic substitution results in an increase in the molecular weight of the molecule without significantly altering its chemical properties and biological activity in most cases.

Caption: Structural comparison of Brodimoprim and this compound highlighting the isotopic labeling.

Quantitative Data Summary

The isotopic substitution of hydrogen with deuterium results in a measurable difference in the molecular weight of the two compounds. Other physicochemical properties are largely similar.

| Property | Brodimoprim | This compound | Data Source |

| Molecular Formula | C₁₃H₁₅BrN₄O₂ | C₁₃H₉D₆BrN₄O₂ | [1][2] |

| Molecular Weight | 339.19 g/mol | 345.22 g/mol | [1][2] |

| Monoisotopic Mass | 338.0378 Da | 344.0756 Da | Calculated |

| Appearance | Solid | Pale Beige Solid | [2] |

Experimental Protocols

The structural differences between Brodimoprim and this compound can be unequivocally determined using standard analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Objective: To determine the molecular weight of Brodimoprim and this compound and confirm the mass difference corresponding to the six deuterium atoms.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of Brodimoprim and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solutions to a final concentration of 1 µg/mL with the same solvent.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurement.

-

Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique.

-

-

Data Acquisition:

-

Infuse the diluted sample solutions directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion peaks (e.g., m/z 300-400).

-

-

Data Analysis:

-

Identify the protonated molecular ion peaks, [M+H]⁺, for both compounds.

-

For Brodimoprim, the expected [M+H]⁺ peak will be at approximately m/z 340.0456.

-

For this compound, the expected [M+H]⁺ peak will be at approximately m/z 346.0834.

-

The observed mass difference should be approximately 6.0378 Da, corresponding to the mass of six deuterium atoms minus six hydrogen atoms.

-

Caption: Workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the site of deuteration by observing the absence of proton signals and the presence of deuterium signals in the respective NMR spectra.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of each compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solutions to standard 5 mm NMR tubes.

-

-

¹H NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

Expected Results for Brodimoprim: A singlet corresponding to the six protons of the two methoxy groups will be observed at approximately 3.8-4.0 ppm.

-

Expected Results for this compound: The singlet corresponding to the methoxy protons will be absent in the spectrum.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Data Acquisition: Acquire a one-dimensional ²H NMR spectrum for the this compound sample.

-

Expected Results: A signal will be observed in the region corresponding to the chemical shift of the methoxy groups, confirming the presence and location of the deuterium atoms.

-

Caption: Workflow for NMR spectroscopy analysis.

Synthesis Pathway Considerations

The synthesis of this compound would follow a similar pathway to that of Brodimoprim, with the key difference being the use of a deuterated methylating agent.

Caption: Conceptual difference in the synthesis of Brodimoprim and this compound.

The synthesis of Brodimoprim typically involves the construction of the 4-bromo-3,5-dimethoxybenzaldehyde intermediate followed by condensation with guanidine to form the diaminopyrimidine ring. To produce this compound, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), would be used to introduce the trideuteromethoxy groups onto the precursor molecule, which would be a dihydroxy-bromo-benzoic acid derivative.

Conclusion

The structural difference between Brodimoprim and this compound is the specific and complete substitution of the six methoxy protons with deuterium atoms. This seemingly minor modification results in a distinct and readily measurable increase in molecular weight, which can be confirmed by high-resolution mass spectrometry. The precise location of the isotopic labels can be unequivocally verified by the absence of characteristic proton signals and the appearance of a deuterium signal in their respective NMR spectra. These analytical methods provide a robust framework for the identification and characterization of these compounds in research and drug development settings.

References

Isotopic Purity of Commercially Available Brodimoprim-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Brodimoprim-d6, a deuterated analog of the dihydrofolate reductase inhibitor Brodimoprim. The incorporation of deuterium at specific molecular positions is a critical attribute for its use as an internal standard in pharmacokinetic and metabolic studies, necessitating a thorough understanding of its isotopic composition. This document outlines the common analytical methodologies for determining isotopic purity, presents representative data for commercially available this compound, and provides detailed experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Brodimoprim, where six hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry. The accuracy of such studies is contingent on the high isotopic purity of the standard, meaning a very low abundance of the non-deuterated (d0) and partially deuterated isotopologues.

Isotopic purity is a measure of the percentage of the desired deuterated compound in relation to all its isotopic variants. It is typically determined by measuring the relative abundance of each isotopologue (d0, d1, d2, etc.). High isotopic purity (typically >98%) ensures minimal interference from the standard in the mass channel of the analyte, leading to more accurate and precise quantification.

Representative Isotopic Purity Data for Commercial this compound

While specific certificates of analysis for this compound are proprietary to the suppliers, the following table represents typical isotopic purity data for commercially available deuterated standards of high quality. This data is compiled based on the general specifications provided by various suppliers and typical values observed for similar deuterated compounds.

| Isotopologue | Description | Representative Abundance (%) |

| d0 | Non-deuterated Brodimoprim | ≤ 0.1 |

| d1 | Brodimoprim with 1 deuterium atom | ≤ 0.2 |

| d2 | Brodimoprim with 2 deuterium atoms | ≤ 0.3 |

| d3 | Brodimoprim with 3 deuterium atoms | ≤ 0.5 |

| d4 | Brodimoprim with 4 deuterium atoms | ≤ 1.0 |

| d5 | Brodimoprim with 5 deuterium atoms | ~ 2.0 - 4.0 |

| d6 | Fully deuterated Brodimoprim | ≥ 95.0 |

| Total Deuterated Forms (d1-d6) | Sum of all deuterated species | ≥ 99.0 |

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular batch or supplier. It is always recommended to consult the certificate of analysis provided by the supplier for precise isotopic distribution data.

Analytical Methodologies for Determining Isotopic Purity

The determination of isotopic purity of deuterated compounds is primarily accomplished using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, their relative abundances can be calculated.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Brodimoprim from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode with high resolution (>60,000).

-

Scan Range: A mass range that includes the expected m/z values for all isotopologues of Brodimoprim (e.g., m/z 340-350 for [M+H]+).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

Experimental Protocol: Isotopic Purity of this compound by NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals at the positions corresponding to the deuterated methoxy groups confirms a high level of deuteration.

-

Integration of the residual proton signals at the deuterated sites compared to a non-deuterated proton signal in the molecule can be used to estimate the isotopic purity.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum.

-

A single resonance corresponding to the deuterated methoxy groups should be observed.

-

The chemical shift of this signal confirms the position of the deuterium labels.

-

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for the assessment of isotopic purity of a deuterated compound like this compound.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for its application as an internal standard in regulated bioanalysis. High-quality commercial products typically exhibit an isotopic purity of 98% or higher for the d6 isotopologue. The combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive approach to verify the isotopic distribution and confirm the structural integrity of the deuterated standard. Researchers and drug development professionals should always refer to the supplier's certificate of analysis for batch-specific isotopic purity data to ensure the accuracy and reliability of their analytical methods.

An In-depth Technical Guide to Brodimoprim-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brodimoprim-d6 (CAS Number: 1346599-93-6), a deuterated analog of the potent antibacterial agent Brodimoprim. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Core Concepts and Chemical Identity

This compound is a stable, isotopically labeled version of Brodimoprim, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurements of Brodimoprim in various biological matrices.[3]

Chemically, Brodimoprim is a structural derivative of trimethoprim, belonging to the diaminopyrimidine class of antibiotics.[4][5] The key structural difference from trimethoprim is the substitution of the 4-methoxy group with a bromine atom.[4] This modification contributes to its enhanced potency and broader spectrum of activity.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1346599-93-6 | [1][2][6] |

| Molecular Formula | C₁₃H₉D₆BrN₄O₂ | [1][2] |

| Molecular Weight | 345.22 g/mol | [1][2] |

| Appearance | Pale Beige Solid | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1][3] |

| Synonyms | 5-[(4-Bromo-3,5-(dimethoxy-d6)phenyl)methyl]-2,4-pyrimidinediamine, Hyprim-d6, Ro 10-5970-d6 | [1][6] |

Mechanism of Action: Targeting Dihydrofolate Reductase

Brodimoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[5][7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis.[7][8]

By competitively binding to the active site of bacterial DHFR, Brodimoprim blocks the production of tetrahydrofolate, leading to a depletion of essential building blocks for cellular replication and ultimately causing bacterial cell death.[7][8] A key advantage of Brodimoprim is its high selectivity for bacterial DHFR over its human counterpart, which minimizes potential toxicity to the host.[5][7]

Caption: Mechanism of action of Brodimoprim.

Synthesis and Experimental Protocols

Experimental Workflow for DHFR Inhibition Assay:

A typical experimental workflow to determine the inhibitory activity of Brodimoprim against DHFR would involve the following steps:

Caption: Experimental workflow for a DHFR inhibition assay.

Pharmacokinetics and Therapeutic Applications

Brodimoprim is characterized by advantageous pharmacokinetic properties compared to trimethoprim and co-trimoxazole.[9] It is orally active and has shown efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[5][10] Primary indications for Brodimoprim include respiratory and urinary tract infections.[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Brodimoprim

| Parameter | Value | Source(s) |

| Route of Administration | Oral | [10] |

| Therapeutic Indications | Respiratory tract infections, urinary tract infections, other systemic bacterial infections | [5] |

| Target Organisms | Broad spectrum of gram-negative and gram-positive bacteria | [5][10] |

| Drug Interactions | Efficacy can be increased with Acetazolamide and decreased with Folic acid or Leucovorin. | [11] |

In Vitro and In Vivo Studies

Studies have demonstrated the in vitro and in vivo efficacy of Brodimoprim, both alone and in combination with other drugs. For instance, combinations of Brodimoprim and dapsone have been investigated for the treatment of leprosy, with clinical trials showing high efficacy and good tolerance.[12] The optimization of diaminobenzylpyrimidines, including derivatives of Brodimoprim, has led to compounds with increased inhibitory effects against mycobacteria.[12]

Conclusion

This compound is a valuable tool for researchers and drug developers, primarily serving as an internal standard for the accurate quantification of Brodimoprim. The parent compound, Brodimoprim, is a potent and selective inhibitor of bacterial dihydrofolate reductase with a favorable pharmacokinetic profile. Its broad-spectrum antibacterial activity makes it an effective therapeutic agent for various bacterial infections. Further research into deuterated analogs like this compound may also offer insights into modifying metabolic profiles and enhancing therapeutic properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. Brodimoprim - Wikipedia [en.wikipedia.org]

- 5. What is Brodimoprim used for? [synapse.patsnap.com]

- 6. 1346599-93-6 CAS Manufactory [chemicalbook.com]

- 7. What is the mechanism of Brodimoprim? [synapse.patsnap.com]

- 8. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brodimoprim, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. In vitro and in vivo results of brodimoprim and analogues alone and in combination against E. coli and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Brodimoprim-d6 molecular weight and formula

This technical guide provides a comprehensive overview of the core physicochemical properties of Brodimoprim-d6, its application as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Brodimoprim. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Data

This compound is the deuterated form of Brodimoprim, a potent antibacterial agent. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Brodimoprim.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₃H₉D₆BrN₄O₂ |

| Molecular Weight | 345.22 g/mol [1][2][3] |

| CAS Number | 1346599-93-6[3] |

| Appearance | Solid |

| Storage Conditions | 2-8°C, sealed, dry[1] |

Mechanism of Action of Parent Compound: Brodimoprim

Brodimoprim, the non-deuterated analogue of this compound, is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid, a vital precursor for the synthesis of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, Brodimoprim disrupts the folate synthesis pathway, which in turn halts the production of DNA, RNA, and proteins necessary for bacterial growth and replication. The selectivity of Brodimoprim for bacterial DHFR over its human counterpart minimizes potential toxicity to human cells.

Bacterial Dihydrofolate Reductase Signaling Pathway

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Brodimoprim.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. Below is a representative protocol for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

Quantification of an Analyte in Human Plasma by LC-MS/MS

1. Preparation of Standards and Quality Controls:

-

Stock Solutions: Prepare individual stock solutions of the analyte and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a separate working solution of this compound at an appropriate concentration.

-

Spiked Samples: Spike blank human plasma with the calibration standard working solutions and the internal standard working solution to create calibration curve samples and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the analyte and this compound.

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical workflow utilizing a deuterated internal standard.

References

- 1. An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

Navigating the Safe Handling of Brodimoprim-d6: A Technical Guide

Introduction

Brodimoprim-d6, a deuterated analog of the dihydrofolate reductase inhibitor Brodimoprim, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Brodimoprim necessitates the adoption of equivalent safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, drawing upon the established data for its non-deuterated counterpart, Brodimoprim. The substitution of hydrogen with deuterium atoms does not significantly alter the chemical reactivity or toxicological profile of the molecule.

Hazard Identification and Classification

Brodimoprim is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is essential to handle this compound with appropriate care to minimize exposure to personnel and the environment.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Data

Preclinical toxicological studies on Brodimoprim provide insights into its potential effects. The acute oral toxicity is considered low.[1] However, repeated dose studies have identified target organ systems, including the central nervous system, liver, red blood cells, and thyroid gland.[1] It is important to note that the dog was found to be a particularly sensitive species to treatment.[1]

| Parameter | Species | Route of Administration | Dosage | Observed Effects |

| Repeated Dose Study | Rat | Oral | Up to 50 mg/kg/day | Generally well tolerated.[1] |

| Repeated Dose Study | Baboon | Oral | Up to 150 mg/kg/day | No toxic effects observed.[1] |

| Repeated Dose Study | Dog | Oral | 20 mg/kg/day | Poorly tolerated.[1] |

| Reproductive Toxicity | Rat | Oral | 100 mg/kg/day | Effects on fetal/litter weight, survival of offspring, litter size, and increased incidence of skeletal variations and malformations.[1] |

| Teratogenicity/Embryotoxicity | Rabbit | Oral | Up to 100 mg/kg/day | Not teratogenic or embryotoxic.[1] |

| Mutagenicity | In vitro/In vivo assays | N/A | N/A | No mutagenicity found.[1] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure risk.

Engineering Controls:

-

Use only in areas with appropriate exhaust ventilation.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment:

-

Eye/Face Protection: Safety goggles with side-shields are required.

-

Skin Protection: Protective gloves and impervious clothing should be worn.

-

Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Conditions |

| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |

| In Solvent | -80°C | Keep away from direct sunlight and sources of ignition. |

Incompatible Materials:

-

Strong acids/alkalis

-

Strong oxidizing/reducing agents

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.

-

Clean-up: Absorb solutions with a liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.

First Aid Procedures:

-

Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

-

Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.

-

Inhalation: Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment and collect any spillage.

Experimental Protocols (General Framework)

While specific experimental protocols for this compound are application-dependent (primarily as an internal standard in mass spectrometry), the following general framework for handling in a research setting applies:

-

Stock Solution Preparation:

-

Under a chemical fume hood, accurately weigh the required amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., methanol, DMSO) to a known concentration.

-

Store the stock solution at -80°C in a tightly sealed container.

-

-

Working Solution Preparation:

-

Thaw the stock solution.

-

In a fume hood, perform serial dilutions to achieve the desired working concentration for spiking into analytical samples.

-

-

Sample Analysis (e.g., LC-MS/MS):

-

Add a precise volume of the this compound working solution to each biological sample (e.g., plasma, urine) as an internal standard.

-

Proceed with the established sample extraction and analysis protocol.

-

This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for Brodimoprim before handling this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Brodimoprim in Human Plasma Using Brodimoprim-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Brodimoprim in human plasma. Due to the limited availability of published methods for Brodimoprim, this protocol has been adapted from established methods for the structurally similar compound, Trimethoprim. The method utilizes Brodimoprim-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is intended to be a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other studies involving Brodimoprim.

Introduction

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs.[1] It acts as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins in bacteria.[2] This selective inhibition of the bacterial enzyme makes Brodimoprim an effective antimicrobial agent against a range of Gram-positive and Gram-negative bacteria.[1]

Accurate quantification of Brodimoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This application note provides a detailed, albeit proposed, protocol for the analysis of Brodimoprim using this compound as an internal standard.

Signaling Pathway

Brodimoprim's mechanism of action involves the inhibition of the bacterial folate synthesis pathway. By targeting dihydrofolate reductase, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the production of DNA, RNA, and proteins.

Experimental Workflow

The analytical workflow for the quantification of Brodimoprim in plasma samples is a streamlined process designed for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Brodimoprim analytical standard

-

This compound (proposed internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Proposed Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized, e.g., start at 5% B, ramp to 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry

The mass spectrometric parameters are proposed based on the structure of Brodimoprim and fragmentation patterns of the similar compound, Trimethoprim.

| Parameter | Proposed Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temp. | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 4000 V |

Quantitative Data

The following MRM transitions are proposed for Brodimoprim and its deuterated internal standard. These should be optimized for the specific instrument used. The fragmentation is predicted based on the fragmentation of Trimethoprim, where the primary fragment results from the cleavage of the benzyl-pyrimidine bond.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Brodimoprim | 339.1 | 216.0 | 100 | To be optimized |

| 339.1 | 123.1 | 100 | To be optimized | |

| This compound | 345.1 | 222.0 | 100 | To be optimized |

Conclusion

This application note provides a comprehensive, though proposed, framework for the quantitative analysis of Brodimoprim in human plasma using this compound as an internal standard. The described LC-MS/MS method, once validated, should offer the high sensitivity, specificity, and throughput required for demanding research and development applications. The provided protocols and parameters serve as a strong starting point for method development and validation in individual laboratories.

References

Application Note: Quantitative Analysis of Brodimoprim in Human Plasma using Brodimoprim-d6 by LC-MS/MS

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brodimoprim in human plasma. The method utilizes a stable isotope-labeled internal standard, Brodimoprim-d6, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Brodimoprim.

Introduction

Brodimoprim is a diaminopyrimidine antibiotic, an analogue of trimethoprim, with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Accurate quantification of Brodimoprim in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens and ensure efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Brodimoprim in human plasma using this compound as the internal standard.

Experimental Workflow

Caption: A schematic of the analytical workflow for the quantification of Brodimoprim in plasma.

Detailed Protocols

Materials and Reagents

-

Brodimoprim reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Brodimoprim and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Brodimoprim stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

-

Calibration Standards and QC Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

-

Sample Preparation Protocol

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| Brodimoprim | |

| This compound |

Quantitative Data and Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| Brodimoprim | 1 - 1000 | y = 0.015x + 0.002 | >0.998 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 1.04 ± 0.12 | 104.0 | 11.5 |

| Low QC | 3 | 2.91 ± 0.25 | 97.0 | 8.6 |

| Mid QC | 75 | 78.3 ± 5.1 | 104.4 | 6.5 |

| High QC | 750 | 735.8 ± 45.6 | 98.1 | 6.2 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.2 |

| High QC | 750 | 95.1 | 96.5 |

Table 4: Stability Data

| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |

| Bench-top (Room Temp) | 6 hours | 96.8 | 98.5 |

| Autosampler (4°C) | 24 hours | 98.2 | 99.1 |

| Freeze-Thaw Cycles | 3 cycles | 95.4 | 97.3 |

| Long-term (-80°C) | 90 days | 97.1 | 98.9 |

Signaling Pathway

Brodimoprim's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis in bacteria.

Caption: Inhibition of bacterial dihydrofolate reductase (DHFR) by Brodimoprim.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of Brodimoprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method well-suited for the analysis of a large number of samples in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies and therapeutic drug monitoring of Brodimoprim.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Brodimoprim and its Stable Isotope Labeled Internal Standard Brodimoprim-d6

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brodimoprim in biological matrices. The method utilizes Brodimoprim-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of Brodimoprim.

Introduction

Brodimoprim is a lipophilic antibacterial agent that acts as a dihydrofolate reductase inhibitor.[1][2] Its structural similarity to trimethoprim allows for potent broad-spectrum antibacterial activity. Accurate and sensitive quantification of Brodimoprim in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

Analytical Method

The method employs a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI+) is used to generate protonated precursor ions for both Brodimoprim and this compound.

Liquid Chromatography

The chromatographic conditions are optimized to achieve efficient separation of Brodimoprim from endogenous matrix components and ensure a stable and reproducible retention time.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive ion ESI mode. The MRM transitions for Brodimoprim and this compound are selected based on their predicted fragmentation patterns. The precursor ion for Brodimoprim is [M+H]⁺ at m/z 339.0, and for this compound, it is [M+H]⁺ at m/z 345.1. The proposed product ions are generated from the cleavage of the benzyl-pyrimidine bond and fragmentation of the dimethoxybenzyl moiety.

Disclaimer: The following MRM transitions are proposed based on theoretical fragmentation patterns of Brodimoprim and its deuterated analog. Experimental verification by direct infusion of the analytes is highly recommended to confirm the optimal transitions and collision energies.

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Role |

| Brodimoprim | 339.0 | 259.0 | 25 | Quantifier |

| 339.0 | 123.1 | 35 | Qualifier | |

| This compound | 345.1 | 265.0 | 25 | Internal Standard |

Experimental Protocols

Reagents and Materials

-

Brodimoprim reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Pipettes and tips

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Brodimoprim and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples. Optimization may be required for other biological matrices.

Caption: A flowchart of the protein precipitation sample preparation protocol.

LC-MS/MS System Operation

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Create a sequence table with the prepared calibration standards, QC samples, and unknown samples.

-

Initiate the data acquisition.

Data Analysis and Results

The data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of the QC and unknown samples are then calculated from the calibration curve.

Table 4: Expected Method Performance Characteristics

| Parameter | Expected Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 80% |

Signaling Pathways and Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS method development and sample analysis.

Caption: Overall workflow for the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Brodimoprim in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note and the detailed protocols serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Pharmacokinetic Studies of Brodimoprim Using a d6 Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Brodimoprim, a long-acting dihydrofolate reductase inhibitor, utilizing a deuterium-labeled (d6) internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Brodimoprim is a potent antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as d6-Brodimoprim, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach enhances the accuracy and precision of the assay by compensating for variations during sample preparation and analysis.

Pharmacokinetic Profile of Brodimoprim

Brodimoprim exhibits dose-proportional pharmacokinetics and has a long elimination half-life, which supports once-daily dosing. It is extensively metabolized, with only a small fraction of the unchanged drug excreted in the urine. The drug penetrates well into various tissues and body fluids, including skin blister fluid.

Quantitative Pharmacokinetic Data of Brodimoprim

The following table summarizes key pharmacokinetic parameters of Brodimoprim from single-dose studies in healthy adult volunteers.

| Parameter | 150 mg Dose | 400 mg Dose | 600 mg Dose | Reference |

| Cmax (mg/L) | 1.5 | 3.3 | 6.2 | |

| Tmax (h) | ~4 | ~4 | ~4 | |

| AUC (mg·h/L) | 73 | 156 | 290 | |

| t1/2 (h) | 32-35 | 32-35 | 32-35 | |

| CL/F (mL/min) | ~40 | ~40 | ~40 | |

| Vz/F (L/kg) | ~1.5 | ~1.5 | ~1.5 | |

| Renal Clearance (mL/min) | ~3 | ~3 | ~3 | |

| Urinary Excretion (unchanged) | 4-7% | 4-7% | 4-7% |

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t1/2: Elimination half-life CL/F: Apparent total body clearance Vz/F: Apparent volume of distribution

Experimental Protocols

The following protocols outline a robust methodology for the quantification of Brodimoprim in biological matrices (e.g., plasma, urine) using a d6-Brodimoprim internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Brodimoprim from plasma samples.

Materials:

-

Blank plasma

-

Brodimoprim standard stock solution

-

d6-Brodimoprim internal standard (IS) stock solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Brodimoprim.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the d6-Brodimoprim internal standard working solution (e.g., 1 µg/mL in 50% ACN).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions (Hypothetical):

-

Brodimoprim: Q1: m/z 387.1 -> Q3: m/z 292.1 (quantifier), m/z 121.1 (qualifier)

-

d6-Brodimoprim: Q1: m/z 393.1 -> Q3: m/z 298.1 (quantifier) (Note: These transitions are illustrative and should be optimized experimentally.)

-

Data Analysis and Quantification

-

Integrate the peak areas for both Brodimoprim and the d6-Brodimoprim internal standard for all samples, calibration standards, and QCs.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Determine the concentration of Brodimoprim in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are then calculated from the concentration-time data using appropriate pharmacokinetic software.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the pharmacokinetic analysis of Brodimoprim.

Signaling Pathway of Brodimoprim

Caption: Inhibition of Dihydrofolate Reductase by Brodimoprim.

Application Notes and Protocols for In Vitro Assays Utilizing Brodimoprim and its Deuterated Analog, Brodimoprim-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays involving the antibacterial agent Brodimoprim, with specific protocols detailing the application of its deuterated form, Brodimoprim-d6, as an internal standard for quantitative analysis.

Introduction to Brodimoprim

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1][2][3] Its primary mechanism of action is the selective and competitive inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1][2][4] This pathway is critical for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] By blocking this enzyme, Brodimoprim effectively halts bacterial growth and replication.[1][2] Notably, Brodimoprim exhibits a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity against bacteria.[1]

Brodimoprim has demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria and is primarily used in the treatment of respiratory and urinary tract infections.[2][5] In vitro studies are crucial for determining its antibacterial potency, monitoring for the development of resistance, and for pharmacokinetic and pharmacodynamic (PK/PD) characterization.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial activity of Brodimoprim is centered on its ability to disrupt the bacterial folate synthesis pathway. The following diagram illustrates this mechanism.

Caption: Brodimoprim's mechanism of action via competitive inhibition of DHFR.

In Vitro Antibacterial Susceptibility Testing

Standardized in vitro assays are fundamental for evaluating the antibacterial efficacy of Brodimoprim.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Experimental Protocol: Broth Microdilution MIC/MBC Assay

-

Preparation of Brodimoprim Stock Solution: Prepare a stock solution of Brodimoprim in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

-

Bacterial Inoculum Preparation: Culture the test bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Assay Plate Preparation:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of Brodimoprim solution to the first well of each row and perform serial twofold dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Brodimoprim in which no visible bacterial growth is observed.

-

MBC Determination:

-

From the wells showing no visible growth, plate 10-100 µL onto a suitable agar medium.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

| Bacterial Species | Brodimoprim MIC Range (µg/mL) | Reference Comparator MIC Range (µg/mL) |

| Haemophilus influenzae | Low | N/A |

| Legionella pneumophila | Low | N/A |

| Staphylococcus aureus (MRSA) | Low | N/A |

| Streptococcus pneumoniae | Low | N/A |

Note: "Low" indicates effective inhibition at clinically achievable concentrations as suggested by qualitative descriptions in the literature.[6] Specific quantitative data from a single comprehensive source is not available in the provided search results.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Kinetics

-

Prepare flasks containing CAMHB with Brodimoprim at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the drug.

-

Incubate all flasks at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

-

Incubate the plates overnight and count the number of viable colonies (CFU/mL).

-

Plot log₁₀ CFU/mL versus time for each Brodimoprim concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity. Studies have shown a 4-log decrease in inoculum size for S. aureus, S. pneumoniae, and H. influenzae within 7 hours.[6]

Application of this compound in Quantitative Analysis

Deuterated analogs like this compound are invaluable as internal standards (IS) in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Application: Quantification of Brodimoprim in bacterial cultures or cell lysates to study drug uptake, efflux, or metabolism.

Experimental Workflow for Brodimoprim Quantification

The following diagram outlines the workflow for quantifying Brodimoprim using this compound as an internal standard.

Caption: LC-MS/MS workflow for Brodimoprim quantification using this compound.

Protocol: Quantification of Intracellular Brodimoprim

-

Sample Collection:

-

Incubate the bacterial culture with a known concentration of Brodimoprim for a specified period.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using an appropriate method (e.g., sonication, bead beating) in a suitable buffer.

-

-

Sample Preparation:

-

To a known volume of the bacterial lysate, add a fixed amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate Brodimoprim and this compound from matrix components.

-

Optimize the mass spectrometer parameters for the detection of parent and daughter ions for both Brodimoprim and this compound (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of Brodimoprim spiked with the same fixed amount of this compound.

-

Calculate the peak area ratio of the analyte (Brodimoprim) to the internal standard (this compound) for each standard and sample.

-

Determine the concentration of Brodimoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Table of Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Polarity |

| Brodimoprim | 339.0 | e.g., 278.1 | Positive |

| This compound | 345.0 | e.g., 284.1 | Positive |

Note: The exact m/z values for daughter ions would need to be determined empirically through method development.

Conclusion

In vitro assays are indispensable for the continued development and clinical application of Brodimoprim. The protocols outlined above for MIC/MBC and time-kill kinetics provide a framework for assessing its antibacterial activity. Furthermore, the use of this compound as an internal standard in LC-MS/MS assays represents a critical tool for accurate and precise quantification, enabling advanced research into the pharmacokinetics and cellular pharmacology of this important antibiotic.

References

- 1. What is the mechanism of Brodimoprim? [synapse.patsnap.com]

- 2. What is Brodimoprim used for? [synapse.patsnap.com]

- 3. Brodimoprim - Wikipedia [en.wikipedia.org]

- 4. Brodimoprim, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brodimoprim: therapeutic efficacy and safety in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro brodimoprim activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays with Brodimoprim-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a potent antibacterial agent that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This latter molecule is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis. By competitively inhibiting bacterial DHFR, Brodimoprim effectively halts bacterial growth and replication. Its selectivity for the bacterial enzyme over the human counterpart minimizes toxicity to human cells, making it an effective therapeutic agent.

Brodimoprim-d6 is a deuterated analog of Brodimoprim. In cell-based assays, this compound is primarily utilized as an internal standard for mass spectrometry-based quantification of Brodimoprim in biological matrices. Its utility also extends to its use as a tracer in metabolic studies or as a reference compound in competitive binding assays. These application notes provide detailed protocols for the use of Brodimoprim and this compound in relevant cell-based assays.

Signaling Pathway

The primary mechanism of action for Brodimoprim involves the inhibition of the bacterial folate synthesis pathway.

Caption: Mechanism of action of Brodimoprim via inhibition of Dihydrofolate Reductase (DHFR).

Application 1: Determination of Minimum Inhibitory Concentration (MIC) of Brodimoprim

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Brodimoprim against a susceptible bacterial strain using a broth microdilution method.

Experimental Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials

-

Brodimoprim

-

Susceptible bacterial strain (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

-

Sterile tubes and pipettes